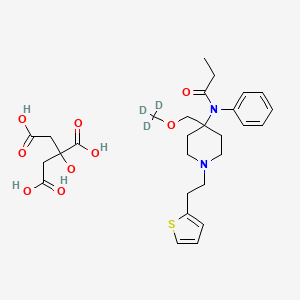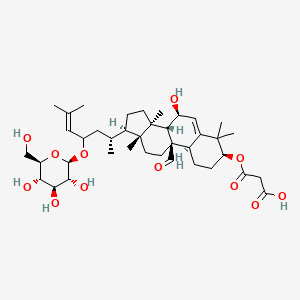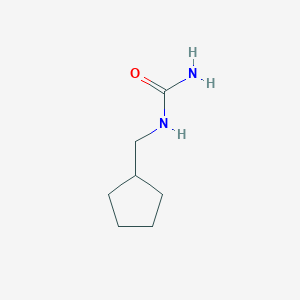![molecular formula C22H25NO3 B15295224 methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate CAS No. 113806-01-2](/img/structure/B15295224.png)
methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is a complex organic compound with a molecular formula of C22H25NO3 and a molecular weight of 351.439 g/mol . This compound is known for its unique structure, which includes a benzocbenzoxepin ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid at 150°C for 6 hours . This reaction forms the core structure, which is then further modified to introduce the dimethylamino propylidene group and the acetate ester.
Chemical Reactions Analysis
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of allergies and other conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of histamine receptors .
Comparison with Similar Compounds
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is similar to compounds like olopatadine, which also contains a benzocbenzoxepin ring system . its unique structure, particularly the presence of the dimethylamino propylidene group, gives it distinct properties and potential applications. Other similar compounds include various derivatives of benzocbenzoxepin, each with unique modifications that confer different biological activities .
Properties
CAS No. |
113806-01-2 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C22H25NO3/c1-23(2)12-6-9-19-18-8-5-4-7-17(18)15-26-21-11-10-16(13-20(19)21)14-22(24)25-3/h4-5,7-11,13H,6,12,14-15H2,1-3H3/b19-9- |
InChI Key |
UGDFSHGFPJSALM-OCKHKDLRSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


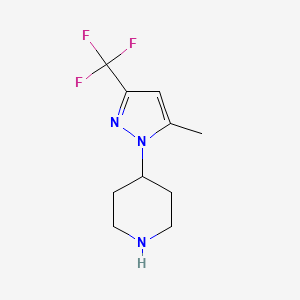
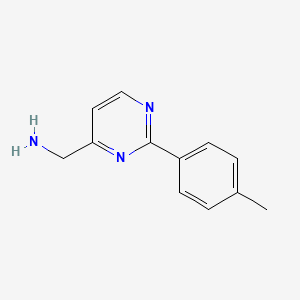
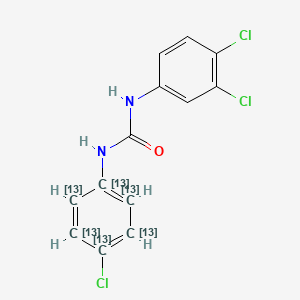
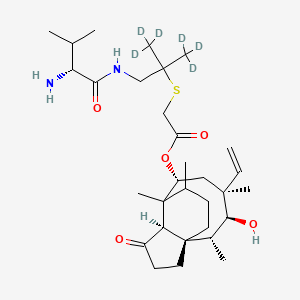
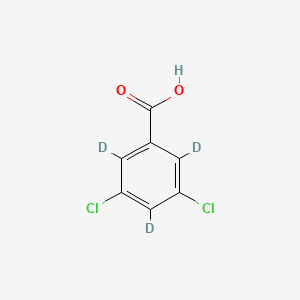
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
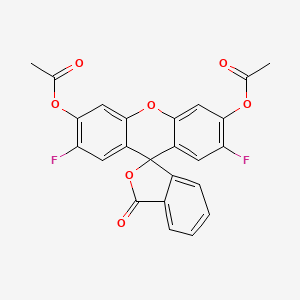
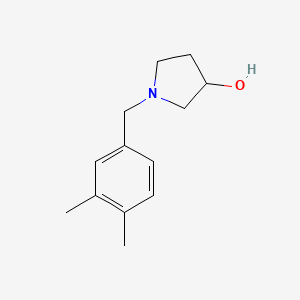
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
